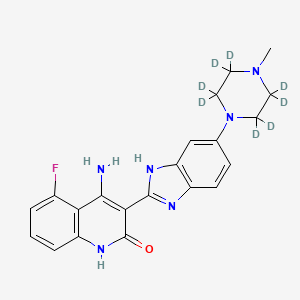

Dovitinib-d8

Description

Dovitinib-d8 is a deuterium-labeled analog of the multi-kinase inhibitor Dovitinib (also known as TKI258), designed for use as an internal standard in quantitative analytical and pharmacokinetic studies. Its molecular formula is C21H13D8FN6O, with a molecular weight of 400.49 g/mol . The incorporation of eight deuterium atoms at specific positions enhances its isotopic resolution in mass spectrometry (MS) and liquid chromatography (LC)-MS analyses, enabling precise quantification of Dovitinib in biological matrices .

Dovitinib itself inhibits multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), making it a candidate for oncology research, particularly in targeting tumor growth and angiogenesis .

Properties

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29)/i7D2,8D2,9D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQCTGMSNWUMAF-UFBJYANTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dovitinib-d8 typically involves multiple steps, including the formation of the quinoline core, the introduction of the fluorine atom, and the incorporation of the deuterated piperazine moiety. Common synthetic methods include:

Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of Fluorine: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Incorporation of Deuterated Piperazine: This step involves the use of deuterated reagents to introduce the deuterium atoms into the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the quinoline core or the benzimidazole moiety, potentially yielding dihydroquinoline or reduced benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydroquinoline or reduced benzimidazole derivatives.

Substitution: Various substituted quinoline or benzimidazole derivatives.

Scientific Research Applications

Dovitinib-d8 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated and deuterated compounds.

Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and deuterium atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Analytical and Pharmacokinetic Data

Table 1: Key Parameters of this compound and Comparators

Biological Activity

Dovitinib-d8, a deuterated analog of the multi-kinase inhibitor dovitinib, is primarily utilized in scientific research to study the pharmacokinetics and metabolism of its parent compound. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and its effects on various cancer cell lines.

Target Kinases

this compound targets several receptor tyrosine kinases (RTKs), including:

- Fibroblast Growth Factor Receptors (FGFRs)

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

These targets are crucial in regulating tumor growth and angiogenesis. The compound inhibits the kinase activity of these receptors, preventing the phosphorylation and activation of downstream signaling pathways critical for cell proliferation and survival .

Biochemical Pathways

The inhibition of RTKs by this compound disrupts key biochemical pathways, including:

- MAPK Pathway

- AKT Pathway

This disruption leads to significant cellular effects, such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Pharmacokinetics

This compound is characterized as an orally active small molecule, suggesting efficient absorption and distribution within the body. Its pharmacokinetic profile allows for effective dosing regimens in clinical settings .

In Vitro Studies

This compound has demonstrated potent inhibitory effects on various cancer cell lines. For instance:

- Colorectal Cancer Cells : It inhibits cell growth and induces apoptosis at concentrations as low as 0.04 μM .

- Pancreatic Cancer Cell Lines : At 1 μM, it significantly prevents growth and motility in multiple pancreatic cancer lines (HPAF-II, BxPC-3, MiaPaCa2, L3.6pl) .

In Vivo Studies

A study involving a Matrigel™ plug assay showed that this compound inhibited bFGF-induced angiogenesis in mice at doses ranging from 3 to 300 mg/kg over eight days. Additionally, it reduced tumor growth in KM12L4A colon cancer models .

Summary of Clinical Trials

Dovitinib has been evaluated in several clinical trials for various cancers. Key findings include:

- Phase I/II Trials : Demonstrated tolerability at doses up to 600 mg/day with notable antitumor activity in patients with advanced renal cell carcinoma (RCC). Common adverse effects included nausea (75%), diarrhea (70%), and vomiting (70%) .

- Phase III Trials : While it showed promise against advanced RCC, it did not demonstrate superiority over sorafenib in randomized trials .

Comparative Analysis with Other Compounds

| Compound | Target Kinases | IC50 Values (nM) | Notable Effects |

|---|---|---|---|

| This compound | FGFRs, VEGFRs, PDGFRs | 5 - 65 | Inhibits cell proliferation; induces apoptosis |

| Sorafenib | VEGFRs, PDGFRs | 5 - 20 | Effective in hepatocellular carcinoma |

| Regorafenib | VEGFRs, PDGFRs | 0.5 - 10 | Approved for metastatic colorectal cancer |

Q & A

Q. What methodologies integrate biomarkers into clinical trial designs for this compound?

- Methodological Answer : Use adaptive trial designs with pre-specified biomarker stratification (e.g., ctDNA mutations). Apply Bayesian hierarchical models to dynamically update biomarker thresholds based on interim efficacy data .

Methodological and Procedural Guidance

Q. How should researchers conduct systematic literature reviews to identify gaps in this compound research?

- Methodological Answer : Follow PRISMA guidelines with Boolean search strings (e.g., "this compound AND (pharmacokinetics OR resistance)") across PubMed, Embase, and clinicaltrials.gov . Use tools like Covidence for deduplication and data extraction. Map gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Q. What protocols ensure reproducibility when replicating this compound studies from published literature?

Q. How should long-term stability studies for this compound formulations be structured?

- Methodological Answer : Follow ICH Q1A guidelines with accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation products using ultra-high-resolution mass spectrometry (UHPLC-HRMS). Include real-time stability data in supplementary materials .

Data Management and Reporting

Q. What practices enhance transparency in reporting this compound’s preclinical data?

- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition. Share protocols on platforms like protocols.io . Include raw imaging data (e.g., .TIFF files) and metadata in public repositories like Zenodo .

Q. How should researchers align hypotheses with experimental aims in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.